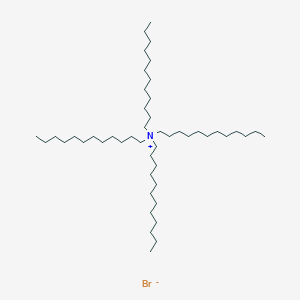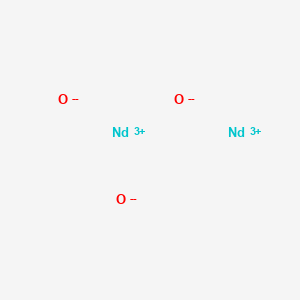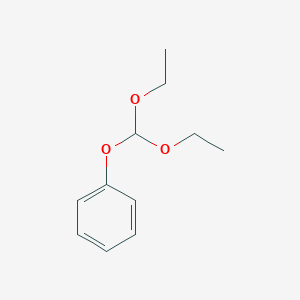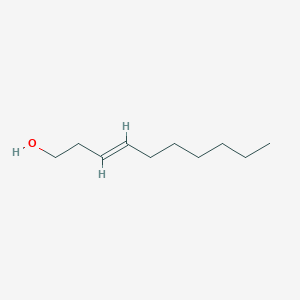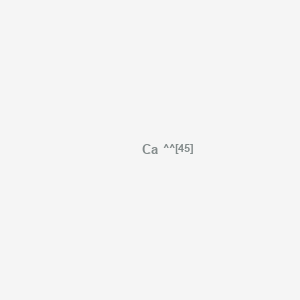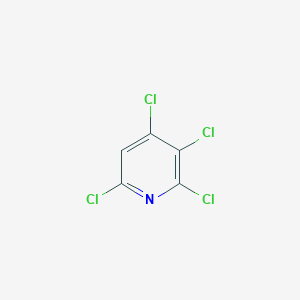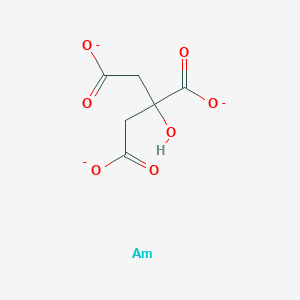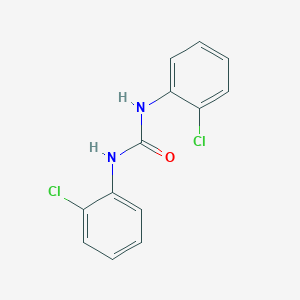
1,3-Bis(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-chlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline solid that is slightly soluble in water and has a melting point of 158-160°C. In
Mécanisme D'action
1,3-Bis(2-chlorophenyl)urea works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by blocking the electron transport chain in chloroplasts, which is essential for the production of ATP and NADPH. 1,3-Bis(2-chlorophenyl)urea binds to the D1 protein of photosystem II, which prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center.
Effets Biochimiques Et Physiologiques
1,3-Bis(2-chlorophenyl)urea has been shown to have toxic effects on a wide range of organisms, including plants, animals, and humans. It can cause damage to the liver, kidneys, and reproductive system in animals, and has been linked to cancer in humans. 1,3-Bis(2-chlorophenyl)urea has also been shown to have negative effects on soil microorganisms, which can have a significant impact on soil health and fertility.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(2-chlorophenyl)urea is a widely used herbicide that is readily available and relatively inexpensive. It has been extensively studied for its effects on plants and the environment, making it a valuable tool for research. However, its toxicity and potential impact on the environment must be carefully considered when using it in lab experiments. Additionally, the use of 1,3-Bis(2-chlorophenyl)urea in research may be limited by regulations and safety concerns.
Orientations Futures
There are many potential future directions for research on 1,3-Bis(2-chlorophenyl)urea, including its use in the treatment of cancer and other diseases, its impact on soil health and fertility, and its potential for use in sustainable agriculture. Further research is needed to better understand the mechanisms of action of 1,3-Bis(2-chlorophenyl)urea and its potential impact on human health and the environment. New methods of synthesis and formulation may also be developed to improve the efficacy and safety of 1,3-Bis(2-chlorophenyl)urea.
Méthodes De Synthèse
1,3-Bis(2-chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline with phosgene, followed by the reaction of the resulting product with urea. The synthesis of 1,3-Bis(2-chlorophenyl)urea is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
1,3-Bis(2-chlorophenyl)urea has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been used in research to investigate the effects of herbicides on soil microorganisms, plant growth, and the ecosystem as a whole. 1,3-Bis(2-chlorophenyl)urea has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
13208-19-0 |
|---|---|
Nom du produit |
1,3-Bis(2-chlorophenyl)urea |
Formule moléculaire |
C13H10Cl2N2O |
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
1,3-bis(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |
Clé InChI |
FUXMTFVWDZUSSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
Autres numéros CAS |
13208-19-0 |
Pictogrammes |
Irritant; Environmental Hazard |
Solubilité |
0.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



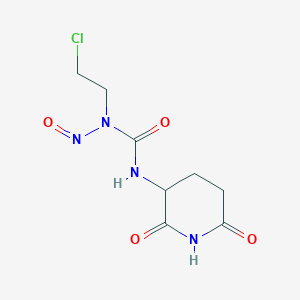
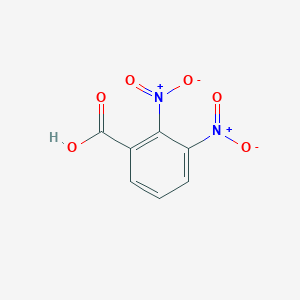
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)


